molecular formula C11H15NO B499177 2-(Cinnamylamino)ethanol CAS No. 99858-64-7

2-(Cinnamylamino)ethanol

Cat. No. B499177
CAS RN: 99858-64-7
M. Wt: 177.24g/mol
InChI Key: SKTUNMLBMMTJHS-QPJJXVBHSA-N
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Description

“2-(Cinnamylamino)ethanol” is a chemical compound with the molecular formula C11H15NO . It has a molar mass of 177.2429 and a monoisotopic mass of 177.115364102 .


Synthesis Analysis

The synthesis of cinnamylamine, a compound related to “2-(Cinnamylamino)ethanol”, has been achieved through biosynthesis methods . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .


Molecular Structure Analysis

The molecular structure of “2-(Cinnamylamino)ethanol” consists of 13 heavy atoms . It has a complexity of 139, a rotatable bond count of 5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 32.3 .

Scientific Research Applications

  • Electrochemiluminescence (ECL) Systems : Studies have shown that compounds similar to 2-(Cinnamylamino)ethanol, such as 2-(dibutylamino)ethanol (DBAE), are efficient co-reactants in ECL systems, which are significant in analytical chemistry. For instance, DBAE has been found to enhance the ECL of Ru(bpy)3 2+ and Ru(phen)3 2+, indicating potential applications in sensitive detection systems (Xue et al., 2009); (Parveen et al., 2013).

  • Pharmacokinetics and Pharmacodynamics : The interaction of ethanol, a component in the name of 2-(Cinnamylamino)ethanol, with various drugs has been extensively studied. Ethanol is known to alter pharmacokinetics and pharmacodynamics, potentially affecting drug metabolism and physiological responses (Chan & Anderson, 2014).

  • Photocatalytic Hydrogenation : The use of ethanol in photocatalytic hydrogenation processes, such as in the conversion of cinnamaldehyde to cinnamyl alcohol, indicates potential catalytic applications for related compounds (Hao et al., 2016).

  • Ethanol-Induced Hepatotoxicity : Research on the reversal of ethanol-induced hepatotoxicity using cinnamic acid suggests potential therapeutic applications for compounds with similar structures in treating liver diseases (Yan et al., 2016).

  • Lignin Biosynthesis and Bioethanol Production : Studies on maize plants down-regulated for cinnamyl alcohol dehydrogenase, which is involved in lignin biosynthesis, show improved bioethanol production, indicating potential applications in biofuel research (Fornalé et al., 2012).

  • CO2 Capture : Research on solvent-free alkanolamines, which may have structural similarities to 2-(Cinnamylamino)ethanol, demonstrates their efficiency in CO2 capture, suggesting potential applications in environmental technologies (Barzagli et al., 2016).

properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-10-9-12-8-4-7-11-5-2-1-3-6-11/h1-7,12-13H,8-10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTUNMLBMMTJHS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cinnamylamino)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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